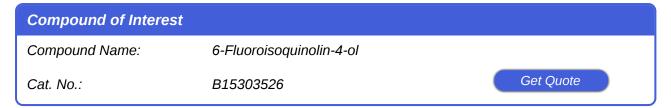


In-Depth Technical Guide: 6-Fluoroisoquinolin-4ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroisoquinolin-4-ol is a fluorinated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. While specific biological data and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its chemical properties, probable synthetic routes based on established isoquinoline synthesis methodologies, and potential areas of biological investigation. The isoquinoline core is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, suggesting that 6-Fluoroisoquinolin-4-ol holds potential for further scientific exploration.

Chemical Identity and Properties Structure and CAS Number

The chemical structure of **6-Fluoroisoquinolin-4-ol** is characterized by an isoquinoline core with a fluorine atom at the 6th position and a hydroxyl group at the 4th position.

Chemical Structure:

CAS Number: 391-78-6

Physicochemical Properties



A summary of the key physicochemical properties of **6-Fluoroisoquinolin-4-ol** is presented in Table 1.

Property	Value	
Molecular Formula	C ₉ H ₆ FNO	
Molecular Weight	163.15 g/mol	
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

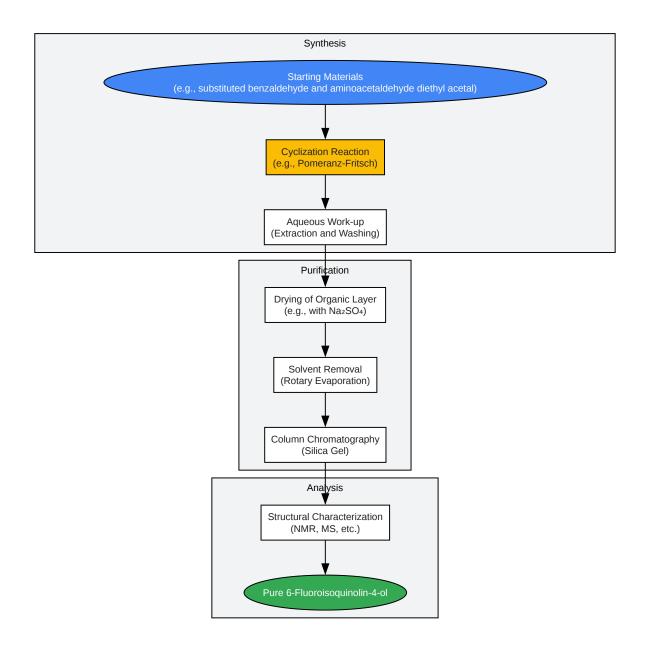
Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **6-Fluoroisoquinolin-4-ol** is not readily available, established methods for the synthesis of isoquinoline and its derivatives can be adapted. The Pomeranz–Fritsch reaction, Bischler–Napieralski reaction, and Pictet–Spengler reaction are classical routes to the isoquinoline core.[1] More contemporary methods often involve metal-catalyzed cyclization reactions.

A potential synthetic approach could involve the cyclization of a suitably substituted β -amino alcohol or a related precursor. The general workflow for such a synthesis and subsequent purification is outlined below.

General Synthetic Workflow





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Caption: General workflow for the synthesis and purification of isoquinoline derivatives.



Hypothetical Experimental Protocol (based on Pomeranz-Fritsch reaction)

- Condensation: A substituted benzaldehyde (e.g., 4-fluoro-2-formylbenzoic acid derivative) is reacted with an aminoacetaldehyde acetal in a suitable solvent with acid catalysis to form a Schiff base.
- Cyclization: The Schiff base is then treated with a strong acid (e.g., sulfuric acid) to induce cyclization and formation of the isoquinoline ring.
- Work-up: The reaction mixture is neutralized and extracted with an organic solvent. The
 organic layer is washed with brine and dried over anhydrous sodium sulfate.
- Purification: The crude product is purified by column chromatography on silica gel to yield the desired **6-Fluoroisoquinolin-4-ol**.

Potential Biological Activities and Signaling Pathways

The isoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been reported to exhibit antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

Given the lack of specific data for **6-Fluoroisoquinolin-4-ol**, its potential biological effects can be inferred from related compounds. For instance, many quinoline and isoquinoline derivatives have been investigated as potential kinase inhibitors or as agents that intercalate with DNA.

General Biological Screening Workflow

A general workflow for the initial biological screening of a novel compound like **6-Fluoroisoquinolin-4-ol** is depicted below.





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Caption: General workflow for the biological screening of a novel chemical entity.

Data Presentation



As no specific quantitative data for **6-Fluoroisoquinolin-4-ol** is currently available, this section remains to be populated upon the generation of experimental results. It is recommended that future studies present data in a clear, tabular format for easy comparison. For example, the results of an initial cell viability screen could be presented as shown in Table 2.

Table 2: Hypothetical Cell Viability Data for 6-Fluoroisoquinolin-4-ol

Cell Line	Tissue of Origin	% Viability (at 10 μM)
MCF-7	Breast Cancer	Data not available
A549	Lung Cancer	Data not available
HCT116	Colon Cancer	Data not available
PC-3	Prostate Cancer	Data not available

Conclusion

6-Fluoroisoquinolin-4-ol represents an under-investigated molecule with potential for discovery in the field of medicinal chemistry. Based on the rich pharmacology of the isoquinoline scaffold, this compound warrants further investigation. This guide provides a foundational understanding of its chemical properties and outlines logical next steps for its synthesis and biological evaluation. The generation of empirical data through the experimental workflows suggested herein will be crucial to unlocking the therapeutic potential of this and related fluorinated isoquinolines.

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References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
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